molecular formula C13H11ClO B7777266 1-(Chloromethyl)-2-phenoxybenzene CAS No. 31426-72-9

1-(Chloromethyl)-2-phenoxybenzene

Cat. No.: B7777266
CAS No.: 31426-72-9
M. Wt: 218.68 g/mol
InChI Key: VIGILLBRWRDXDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethyl compounds has been well documented in the literature . The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst . Lewis acids such as zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-2-phenoxybenzene is not explicitly mentioned in the search results .


Chemical Reactions Analysis

Nucleophilic substitutions (S_N) are of fundamental importance. Especially in recent years, catalysis has enabled significant advances towards more versatile and sustainable approaches for S_N-transformations .

Mechanism of Action

Target of Action

1-(Chloromethyl)-2-phenoxybenzene is a type of organoboron reagent that is primarily used in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms in the molecules it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (this compound) is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound is used, is a key part of many biochemical pathways . These pathways often involve the synthesis of complex organic compounds, including many pharmaceuticals and polymers . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its chemical structure and the conditions under which it is used . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic compounds . At the molecular and cellular level, the effects of these compounds can vary widely, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the compound’s reactivity can be affected by the presence of certain catalysts, such as zinc iodide . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Chloromethyl compounds can be highly flammable and toxic if swallowed, in contact with skin, or if inhaled . They may cause cancer .

Properties

IUPAC Name

1-(chloromethyl)-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGILLBRWRDXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974377
Record name 1-(Chloromethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-53-9, 31426-72-9
Record name 1-(Chloromethyl)-2-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (chloromethyl)phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethyl)phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Chloromethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)phenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Phenoxybenzyl Chloride
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